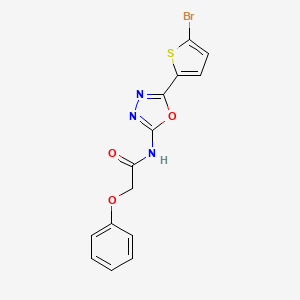

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 5-bromo-2-thiophene-carboxaldehyde with aromatic hydrazides to form the corresponding hydrazones, which are then cyclized using oxidizing agents such as Chloramine-T . The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 1,3,4-oxadiazole core in the compound N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is susceptible to oxidation. While direct evidence for this compound is limited, analogous 1,3,4-oxadiazole derivatives undergo oxidation at sulfur-containing groups. For example, thiazole rings (structurally similar to oxadiazoles) oxidize to sulfoxides or sulfones under conditions involving hydrogen peroxide or other oxidants.

Key Observations :

-

Mechanism : Oxidation likely occurs at the sulfur atom in the oxadiazole ring.

-

Conditions : Oxidizing agents (e.g., H₂O₂) and solvents such as ethanol or dichloromethane.

-

Outcome : Formation of sulfoxide or sulfone derivatives, altering the compound’s electronic properties.

Reduction Reactions

The carbonyl group in the phenoxyacetamide moiety undergoes reduction. Sodium borohydride (NaBH₄) is a common reagent for such transformations, as seen in related oxadiazole derivatives .

Key Observations :

-

Target : Carbonyl group (C=O) in the acetamide moiety.

-

Conditions : NaBH₄ in ethanol or methanol.

-

Outcome : Conversion to an alcohol (C-OH), reducing the compound’s electrophilicity.

Substitution Reactions

The bromine atom on the thiophene ring undergoes nucleophilic substitution. This is supported by studies on bromothiophene derivatives, where bromine acts as a leaving group .

Key Observations :

-

Mechanism : SN1/SN2 mechanisms, depending on the nucleophile.

-

Reagents : Amines, thiols, or hydroxyl groups (e.g., in aqueous ethanol).

-

Outcome : Replacement of bromine with nucleophiles, modifying the compound’s aromatic ring.

Coupling Reactions

The oxadiazole moiety can participate in coupling reactions, as demonstrated in the synthesis of phenylazo derivatives. For example, diazonium salts formed from aniline precursors couple with activated aromatics (e.g., phenol, resorcinol) .

Key Observations :

-

Conditions : Low temperatures (0–5°C) to stabilize diazonium salts.

-

Outcome : Formation of azo-linked derivatives, enhancing the compound’s conjugation.

Reaction Conditions and Solvents

| Reaction Type | Reagents | Solvents | Key Outcomes |

|---|---|---|---|

| Oxidation | H₂O₂, other oxidizing agents | Ethanol, dichloromethane | Sulfoxide/sulfone derivatives |

| Reduction |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing oxadiazole and bromothiophene structures exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have shown promising results against various cancer cell lines. Studies have demonstrated percent growth inhibitions (PGIs) of over 80% against several types of cancer cells, including glioblastoma and ovarian cancer .

- Mechanism of Action : The presence of the oxadiazole ring is believed to enhance apoptosis in cancer cells by damaging DNA. This mechanism has been observed in related compounds where significant cell death was reported through cytotoxic assays .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

- Broad Spectrum Activity : Similar oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. This includes efficacy against resistant strains of bacteria .

- Potential Applications : The integration of the bromothiophene moiety may enhance the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents .

Drug Design and Development

This compound can serve as a scaffold for drug development:

- Lead Compound : The unique combination of functional groups allows for modifications that could lead to improved pharmacological profiles. For instance, variations in the phenoxy group could enhance selectivity and potency against specific cancer types .

- Molecular Docking Studies : Computational studies have suggested favorable interactions with various biological targets, indicating that this compound could be optimized for better bioavailability and efficacy through structure-activity relationship (SAR) studies .

Summary of Findings

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant growth inhibition in various cancer cell lines (PGIs > 80%) |

| Antimicrobial Properties | Potential efficacy against resistant bacterial strains |

| Drug Design | Promising scaffold for developing new therapeutics |

Wirkmechanismus

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial or fungal enzymes, disrupting their metabolic processes . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and bromothiophene moiety but differ in the substituents attached to the oxadiazole ring.

N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives: These compounds have a similar structure but with different functional groups attached to the oxadiazole ring.

Uniqueness

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of both the phenoxyacetamide and bromothiophene moieties, which can impart distinct chemical and biological properties

Biologische Aktivität

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound features both a brominated thiophene ring and an oxadiazole ring, which contribute to its unique biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H15BrN4O4. The presence of the bromine atom enhances its reactivity, while the oxadiazole moiety is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds often possess bactericidal effects against various strains, including Staphylococcus spp. The mechanism likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

- Anticancer Potential : Research indicates that the compound may inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. This is facilitated by its interaction with specific enzymes or receptors involved in cancer progression .

- Anti-inflammatory Effects : The compound has been explored for its potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antimicrobial Activity

A comparative study highlighted the effectiveness of similar oxadiazole derivatives against microbial strains. For instance, a related compound showed a strong bactericidal effect with minimal cytotoxicity to normal cell lines (L929) at certain concentrations .

| Compound | Activity | Concentration (µM) | Effect on L929 Cells |

|---|---|---|---|

| 3-acetyl-1,3,4-oxadiazoline | Bactericidal | 100 | No cytotoxicity |

| This compound | Antimicrobial | Varies | Low cytotoxicity |

Anticancer Studies

In vitro studies on various cancer cell lines (e.g., A549 and HepG2) demonstrated that this compound significantly stimulated cell viability above 100% in some cases. This suggests a potential role in enhancing the effectiveness of existing cancer therapies .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated a strong activity against Gram-positive bacteria with minimal cytotoxic effects on mammalian cells.

- Cytotoxicity Assessment : Another significant study assessed the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that while some concentrations were cytotoxic to specific lines, others promoted cell viability and proliferation .

Eigenschaften

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3S/c15-11-7-6-10(22-11)13-17-18-14(21-13)16-12(19)8-20-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWMOMRFXMCLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.